molecular formula C16H9F2NO B1452980 4-(2,4-Difluorobenzoyl)isoquinoline CAS No. 1187166-65-9

4-(2,4-Difluorobenzoyl)isoquinoline

Cat. No.: B1452980
CAS No.: 1187166-65-9
M. Wt: 269.24 g/mol
InChI Key: NDWBQVLPTOTKID-UHFFFAOYSA-N
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Description

4-(2,4-Difluorobenzoyl)isoquinoline is a chemical compound with the molecular formula C16H9F2NO and a molecular weight of 269.25 g/mol It is characterized by the presence of a difluorobenzoyl group attached to an isoquinoline ring

Scientific Research Applications

4-(2,4-Difluorobenzoyl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-(2,4-Difluorobenzoyl)isoquinoline is not available .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorobenzoyl)isoquinoline typically involves the reaction of 2,4-difluorobenzoyl chloride with isoquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorobenzoyl)isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups replacing the fluorine atoms or modifying the isoquinoline ring structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Difluorobenzoyl)isoquinoline is unique due to the presence of the difluorobenzoyl group, which imparts distinct chemical reactivity and potential biological activity compared to other isoquinoline derivatives. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2,4-difluorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-11-5-6-13(15(18)7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWBQVLPTOTKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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